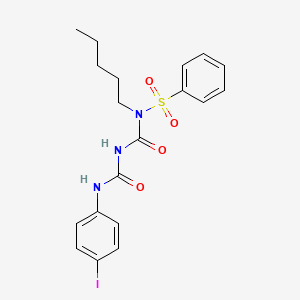
N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” is similar in structure . It has a molecular weight of 364.14 and is a solid in physical form .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate”, is commercially available . Another compound, “4-Iodophenyl isocyanate”, has been used in the preparation of various compounds .Molecular Structure Analysis
The InChI code for “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” is1S/C11H13IN2O4/c1-17-6-7-18-11 (16)14-10 (15)13-9-4-2-8 (12)3-5-9/h2-5H,6-7H2,1H3, (H2,13,14,15,16) . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methoxyethyl N- [ (4-iodophenyl)carbamoyl]carbamate” include a molecular weight of 364.14 and it is a solid in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Sulfonamide Molecules
Sulfonamide compounds, such as N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide, have been a focal point in scientific research due to their diverse applications, including in medicinal chemistry and materials science. A noteworthy study involved the synthesis and detailed characterization of a newly synthesized sulfonamide molecule, which was analyzed using single-crystal X-ray diffraction (SCXRD) and various spectroscopic tools (Murthy et al., 2018). This research not only contributed to the structural database of sulfonamides but also explored their potential interactions at the molecular level through computational studies, shedding light on their versatile applications in scientific research.
Anticancer Activity of Sulfonamide Derivatives
The exploration of sulfonamide derivatives in the context of anticancer activity has led to significant findings. One study synthesized novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas, demonstrating potential anticancer effects against various cancer cell lines, including leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015). This research highlighted the structure-activity relationships critical for designing more effective anticancer sulfonamide compounds.
Sulfonamides as Antimycobacterial Agents
Sulfonamide compounds have also been investigated for their antimycobacterial properties. A study reported the synthesis of 2,4-dinitrophenylsulfonamides capable of releasing sulfur dioxide (SO₂) upon activation, which exhibited significant antimycobacterial activity, surpassing that of some clinical agents (Malwal et al., 2012). This innovative approach to drug design presents a promising avenue for developing new treatments for mycobacterial infections.
Sulfonamide Derivatives in Material Science
In the realm of materials science, sulfonamide derivatives have been utilized for various applications, including the development of dyes and pigments. Research into the synthesis and optical properties of functionally substituted thieno[3,2-c]quinolines showcased the potential of sulfonamide derivatives in creating materials with desirable fluorescence properties, which could have applications ranging from dyes to optoelectronic devices (Bogza et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-[(4-iodophenyl)carbamoyl]-1-pentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22IN3O4S/c1-2-3-7-14-23(28(26,27)17-8-5-4-6-9-17)19(25)22-18(24)21-16-12-10-15(20)11-13-16/h4-6,8-13H,2-3,7,14H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJYFENECAAPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22IN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid](/img/structure/B2851383.png)
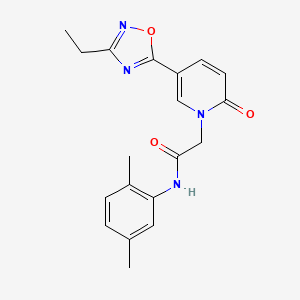


![4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine](/img/structure/B2851388.png)

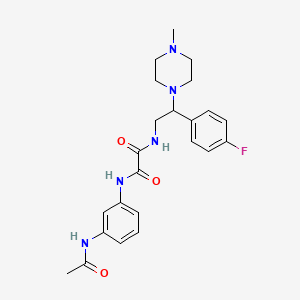
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851394.png)
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2851395.png)
![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)
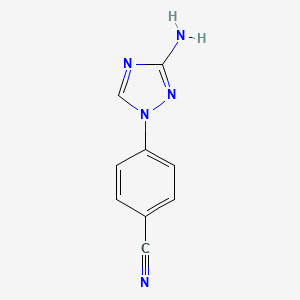
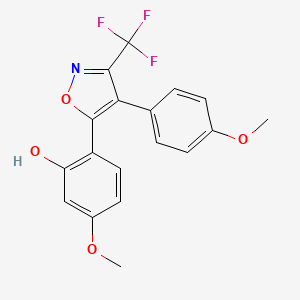
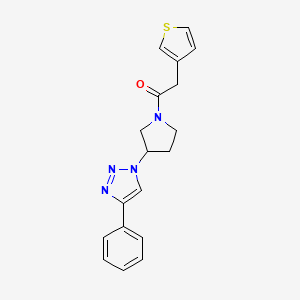
![N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2851406.png)